molecular formula C30H52O26 B1267705 Amylopectin CAS No. 9037-22-3

Amylopectin

Cat. No. B1267705
CAS RN: 9037-22-3
M. Wt: 828.7 g/mol
InChI Key: WMGFVAGNIYUEEP-WUYNJSITSA-N
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Description

Amylopectin is a highly branched component of starch, playing a crucial role in the storage of glucose in plants. It comprises α-(1→4) linked glucose units with α-(1→6) glycosidic bonds at the branch points, resulting in a complex, tree-like structure. This structural complexity makes amylopectin soluble in water and contributes to the unique properties of starch in food and industrial applications. Its synthesis and degradation are vital for plant energy metabolism and have implications in food science and technology.

Synthesis Analysis

Amylopectin synthesis involves a coordinated action of several enzymes, including starch synthase, branching enzymes, and debranching enzymes. These enzymes regulate the length of the amylopectin chains and the degree of branching, affecting the functional properties of starch. Mutations in genes encoding these enzymes can alter amylopectin structure, impacting grain and malt quality in crops like barley, which in turn influences the quality and flavor of derived products like beer through fermentable sugar profiles and fermentation rates (Gous & Fox, 2017).

Molecular Structure Analysis

The molecular structure of amylopectin, characterized by its branched nature, determines its physicochemical properties. The branching pattern, involving α-(1→6) linkages, creates a densely packed structure, influencing starch's gelatinization, retrogradation, and digestibility. A deeper understanding of amylopectin's internal structure is crucial for exploring its role in starch functionality and its interactions in biological systems and food matrices (Zhu, 2018).

Scientific Research Applications

Structural Insights and Properties

  • Branch Structure Analysis in Barley: Amylopectin is a highly branched starch component with clustered α-D-glucose chains. A study on barley amylopectin explored its cluster interconnection and domain formation, revealing that longer chains (bc-chains) play a role in these interconnections, suggesting a unique chain category within the amylopectin macromolecule (Källman et al., 2013).
  • Amylopectin in Apicomplexan Parasites: Amylopectin serves as a carbohydrate storage in different life-stages of apicomplexan parasites, including Cryptosporidium parvum. Ultrastructural analysis of amylopectin granules provided insights into their size, shape, and resistance to glycohydrolases (Harris et al., 2004).

Modification and Applications

  • Molecular Weight Reduction by Ultrasound: The ultrasound technique has been effective in reducing the molecular weight of amylopectin without altering its chemical structure, opening pathways for its use in functionalized nanomaterials and enhancing its diffusion quality (Peres et al., 2015).
  • Hyperbranched Amylopectin Derivatives: Amylopectin's hyperbranched structure has been harnessed to develop amphiphilic derivatives with hydrophobic shells and hydrophilic cores. These derivatives show potential as nanovehicles for the controlled release of molecules and in situ synthesis of metallic nanoparticles (Zeng et al., 2013).

Future Directions

The interaction between starch and phenolic compounds could promote health and nutritional value by reducing starch digestion rate and enhancing bioavailability . Therefore, establishing a comprehensive understanding of starch–polyphenol complexes could improve their application in the food industry .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGFVAGNIYUEEP-WUYNJSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amylopectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amylopectin

CAS RN

9037-22-3
Record name Amylopectin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14927
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amylopectin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amylopectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Amylopectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
93,200
Citations
L Wang, P White - Cereal Chem, 1994 - cerealsgrains.org
Starches isolated from three types of oats (Avena sativa L.) with a range of lipid contents (6.2, 8.0, and 1 1.2%) were fractionated into amylose (AM), amylopectin (AP), and intermediate …
Number of citations: 175 www.cerealsgrains.org
WN Haworth, S Peat, EJ Bourne - Nature, 1944 - nature.com
… adequate quantities of synthetic amylopectin become available. It is … for the synthesis of our amylopectin. It would appear that an … to mention that our synthetic amylopectin cannot be an …
Number of citations: 103 www.nature.com
AM Myers, MK Morell, MG James, SG Ball - Plant physiology, 2000 - academic.oup.com
… amylopectin crystallization, in particular those steps that could distinguish the amylopectin … In addition, we discuss two enzymes for which potential roles in amylopectin biosynthesis …
Number of citations: 692 academic.oup.com
O Paredes-López, LA Bello-Perez, MG López - Food chemistry, 1994 - Elsevier
… behaviour of amylopectin isolated from different starch sources. Whenever possible, the amylopectin behaviour was compared with that of the starch used to isolate such amylopectin. …
Number of citations: 218 www.sciencedirect.com
C Takeda, Y Takeda, S Hizukuri - Carbohydrate Research, 1993 - Elsevier
… three amylopectin components (having different molecular size) and a short-chain component by gel-permeation chromatography. The content of the largest amylopectin … amylopectin …
Number of citations: 114 www.sciencedirect.com
Y Nakamura, K Kainuma - Plant Molecular Biology, 2021 - Springer
… Amylopectin is a highly branched glucan which accounts for approximately 65–85 of starch … distinct structure of amylopectin. One of the most accepted concepts is that amylopectin has a …
Number of citations: 21 link.springer.com
H Fredriksson, J Silverio, R Andersson… - Carbohydrate …, 1998 - Elsevier
… high-amylopectin) were studied. Emphasis was given to the amylose (total, apparent and lipid-complexed) and amylopectin … The amylopectin characteristics were determined by high-…
Number of citations: 831 www.sciencedirect.com
SG Ring, P Colonna, KJ I'Anson, MT Kalichevsky… - Carbohydrate …, 1987 - Elsevier
… amylopectin can also exist in crystalline form, as shown by the crystallinity of granules of waxy starches which contain solely amylopectin. Information on the parts of the amylopectin …
Number of citations: 570 www.sciencedirect.com
F Zhu - Trends in Food Science & Technology, 2018 - Elsevier
… Amylopectin with a longer internal chain length tends to give more ordered packing of … chain length of amylopectin also contributes to the formation of recrystallized amylopectin with a …
Number of citations: 147 www.sciencedirect.com
LA Bello-Perez, O Paredes-Lopez, P Roger, P Colonna - Food Chemistry, 1996 - Elsevier
Five amylopectins from different sources were studied to compare their physico-chemical properties and structure. Physicochemical properties such as iodine binding capacity (IBC), …
Number of citations: 68 www.sciencedirect.com

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